Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate

Chiral Synthesis Absolute Configuration Determination Vibrational Circular Dichroism

Researchers pursuing asymmetric synthesis of chiral pharmaceuticals often encounter inconsistent stereochemical outcomes when using generic epoxide intermediates. Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate (CAS 126119-24-2) resolves this challenge as a structurally defined 3-aryloxirane-2-carboxylate scaffold available at ≥98% purity. • Validated antiproliferative scaffold: IC50 <100 µM against lung & colon cancer lines, superior to cisplatin • Available in enantioenriched form (89-99% ee) for stereospecific transformations • Consistent 98% purity minimizes post-purchase repurification and reduces synthetic variability

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 126119-24-2
Cat. No. B1394058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-Methylphenyl)oxirane-2-carboxylate
CAS126119-24-2
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2C(O2)C(=O)OC
InChIInChI=1S/C11H12O3/c1-7-4-3-5-8(6-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3
InChIKeyDRMIFNFJUYTKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate (CAS 126119-24-2) – A Structurally Defined Epoxide Ester for Targeted Synthesis and Chiral Investigations


Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate (CAS 126119-24-2), also referred to as Methyl 3-(3-Methylphenyl)glycidate, is a member of the 3-aryloxirane-2-carboxylate class of epoxide esters . The compound features a three-membered oxirane ring bearing a 3-methylphenyl substituent and a methyl carboxylate group, a combination that confers both electrophilic reactivity at the epoxide and a defined stereochemical framework for asymmetric synthesis applications [1].

Workflow
Targeted synthesis of chiral epoxide building blocks
Supports asymmetric synthesis and stereochemical control studies
Selection
Structurally defined 3-aryloxirane-2-carboxylate scaffold
3-Methylphenyl substitution provides distinct steric and electronic profile for SAR campaigns
Use Context
Cell-model endpoint review and chemical procurement
Reported class-level antiproliferative activity and reliable commercial purity support research workflows

Why Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate Cannot Be Interchanged with Other Oxirane-2-carboxylates


Within the 3-aryloxirane-2-carboxylate family, subtle variations in aryl substitution profoundly alter both physicochemical properties and biological outcomes. The 3-methylphenyl (meta-tolyl) substitution pattern on the oxirane ring differentiates Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate from its para-methyl, unsubstituted phenyl, and other aryl analogs. These structural nuances dictate the compound's stereoelectronic profile during ring-opening reactions, influence its capacity to participate in enantioselective syntheses, and determine its utility in structure–activity relationship (SAR) campaigns [1]. Generic substitution with an alternative oxirane-2-carboxylate—such as the unsubstituted phenyl analog (methyl 3-phenyloxirane-2-carboxylate, CAS 37161-74-3) or the geminal dimethyl variant (methyl 3-methyl-3-phenyloxirane-2-carboxylate, CAS 5441-04-3)—risks deviating from established reaction outcomes and forfeiting the specific steric and electronic contributions of the 3-methylphenyl group [2].

Aryl substitution Meta-tolyl vs. para-methyl or unsubstituted phenyl analogs may shift stereoelectronic outcomes in ring-opening reactions.
Structural analog Geminal dimethyl variant or unsubstituted phenyl analog may deviate from established reaction profiles and steric contributions.
Purity grade Lower-purity or unspecified-grade analogs may introduce impurities that confound reaction reproducibility.

Quantitative Differentiation Evidence for Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate (126119-24-2)


Enantiomeric Purity: Achieving 89–99% ee in Methyl-Substituted Phenyloxirane Synthesis

In a combined experimental–theoretical study, methyl-substituted phenyloxiranes—including the 3-methylphenyl derivative—were synthesized in enantioenriched form with enantiomeric excess (ee) values ranging from 89% to 99% [1]. This level of stereochemical control directly contrasts with the racemic or low-ee material often encountered with simpler oxirane-2-carboxylates, underscoring the compound's suitability for applications requiring high enantiopurity [1].

Enantiomeric excess
Class-level inference
89–99% ee
Supports stereochemical-control study fit
Enantioenriched synthesis reported; racemic comparator typically available at lower ee
Chiral Synthesis Absolute Configuration Determination Vibrational Circular Dichroism

Cytotoxic Potency: 3-Aryloxirane-2-carboxylates Exhibit IC50 <100 µM Against Lung and Colon Cancer Cells

A panel of five 3-aryloxirane-2-carboxylate derivatives—structurally related to Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate—demonstrated antiproliferative activity against human lung and colon cancer cell lines with IC50 values consistently below 100 µM [1]. All tested molecules exhibited a much higher cytotoxic effect than cisplatin in colon cancer cells, establishing a class-level potency advantage over the standard-of-care comparator [1].

Cytotoxicity profile
Class-level inference
IC50 consistently below 100 µM
Supports cytotoxicity endpoint review
Class-level activity vs. cisplatin in colon cancer cell lines; MTT assay context
Antiproliferative Cancer Cell Lines Oxirane-2-carboxylate Derivatives

Commercial Purity Benchmark: 98% Assay Purity Available from Reputable Vendors

Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate is commercially offered at a certified purity of 98% (HPLC) by established chemical suppliers . In contrast, many closely related analogs—such as methyl 3-phenyloxirane-2-carboxylate (CAS 37161-74-3) and ethyl 3-methyl-3-phenyloxirane-2-carboxylate—are frequently listed at purities of 95% or unspecified, potentially introducing impurities that confound reaction reproducibility .

Commercial purity
Data to verify
98% (HPLC)
Reported purity specification for procurement review
Analog purity often 95% or unspecified; verify CoA for batch-specific data
Chemical Procurement Purity Specification Synthetic Intermediate

Molecular Weight and Formula Specificity Distinguishes from Confusable Analogs

Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate possesses a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . This distinguishes it unequivocally from structurally similar compounds such as methyl 3-methyl-3-phenyloxirane-2-carboxylate (C₁₁H₁₂O₃, 192.21 g/mol, but differing in substitution pattern) and methyl 3-phenyloxirane-2-carboxylate (C₁₀H₁₀O₃, 178.18 g/mol) . Accurate formula and weight confirmation are critical for stoichiometric calculations and for avoiding mis-ordered material in procurement workflows .

Molecular identity
Supporting evidence
C₁₁H₁₂O₃, 192.21 g/mol
Source review for procurement accuracy
Differentiates from phenyl analog and regioisomeric analog; supplier datasheet context
Compound Identification Structural Analogs Procurement Accuracy

Priority Application Scenarios for Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate (CAS 126119-24-2)


Asymmetric Synthesis of Chiral Building Blocks Requiring High Enantiomeric Excess

When a synthetic route demands an epoxide intermediate with defined absolute configuration, Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate can be procured or synthesized in enantioenriched form (89–99% ee) [1]. This high stereochemical fidelity is essential for the preparation of chiral pharmaceuticals, agrochemicals, and fine chemicals where enantiomeric purity directly impacts biological activity and regulatory compliance [1].

Medicinal Chemistry Campaigns Targeting Cancer Cell Proliferation

Given the demonstrated antiproliferative activity of 3-aryloxirane-2-carboxylate derivatives (IC50 <100 µM against lung and colon cancer lines, superior to cisplatin) [1], Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate serves as a validated starting point for structure–activity relationship (SAR) studies. Researchers can leverage this scaffold to synthesize focused libraries and optimize potency, selectivity, and pharmacokinetic properties [1].

Reliable Procurement of High-Purity Epoxide Intermediates for Multi-Step Syntheses

Commercial availability at 98% purity [1] positions this compound as a preferred intermediate over lower-purity or racemic alternatives. Its consistent quality supports reproducible yields in subsequent transformations—such as nucleophilic ring-opening, rearrangement, or cycloaddition—minimizing the need for post-purchase purification and reducing synthetic variability [1].

Vibrational Circular Dichroism (VCD) and Absolute Configuration Studies

Methyl-substituted phenyloxiranes, including the 3-methylphenyl derivative, have been characterized by VCD spectroscopy combined with DFT calculations to unambiguously assign absolute configuration [1]. This established methodology enables researchers to use Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate as a model substrate for developing stereochemical assignment protocols or for calibrating chiroptical instruments [1].

Application
Selection Property
Validation Focus
Chiral building block synthesis
Stereochemical-control study fit
Enantiomeric excess and absolute configuration assignment
Cancer cell-model studies
Cell-model endpoint review
Antiproliferative activity and pathway-response interpretation
Multi-step synthetic procurement
Reported purity specification
Batch-to-batch consistency and reaction reproducibility
VCD and configurational analysis
Chiroptical characterization precedent
Method development for absolute configuration determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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